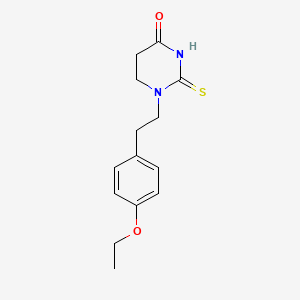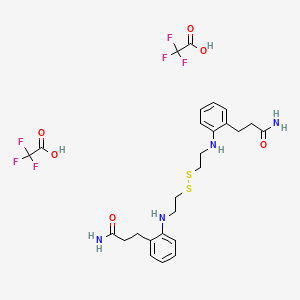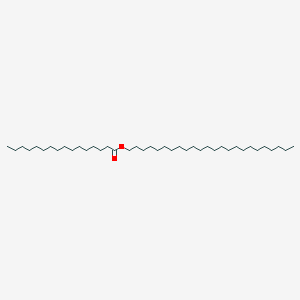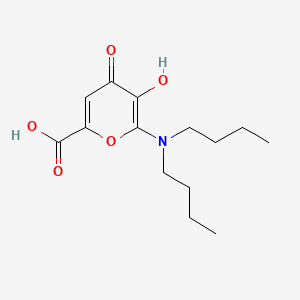
alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran core substituted with chlorophenyl, ethoxy, and phenylmethyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve the use of aromatic solvents such as benzene, toluene, or xylene, and chlorinated hydrocarbons like dichloromethane . The process typically requires precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and inflammation.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Wirkmechanismus
The mechanism of action of alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For instance, it could inhibit the breakdown of neurotransmitters, leading to prolonged activity in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levocetirizine: A piperazine derivative with potent anti-allergic activities.
Quinazoline Derivatives: Known for their antimicrobial and anticancer properties.
Pyrazole Derivatives: Exhibiting various biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
Alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol stands out due to its unique combination of substituents on the benzofuran core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
94830-73-6 |
|---|---|
Molekularformel |
C24H21ClO3 |
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-1-(7-ethoxy-1-benzofuran-2-yl)-2-phenylethanol |
InChI |
InChI=1S/C24H21ClO3/c1-2-27-21-10-6-9-18-15-22(28-23(18)21)24(26,16-17-7-4-3-5-8-17)19-11-13-20(25)14-12-19/h3-15,26H,2,16H2,1H3 |
InChI-Schlüssel |
GSBHFRGDXKZSBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(CC3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















